

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine chemical properties

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Compound of Interest

Compound Name: 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

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An In-Depth Technical Guide to **2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine**: A Core Scaffold in Modern Medicinal Chemistry

This guide provides an in-depth analysis of **2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine**, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its inherent reactivity, and its strategic application as a pivotal building block in the creation of targeted therapeutics.

Introduction: The Significance of a Privileged Scaffold

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, often referred to as 7-deazapurines. This structural motif is a bioisostere of purine, the core of essential biomolecules like adenine and guanine. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, the 7-deazapurine scaffold maintains the overall shape and hydrogen bonding capabilities necessary for biological recognition while offering distinct electronic properties and a new vector for chemical modification.[\[1\]](#)[\[2\]](#)

The title compound is a methylated and chlorinated derivative, engineered for utility. The methyl group at the N7 position serves to block a potential site of metabolism and can enhance solubility, while the chlorine atom at the C2 position acts as a versatile chemical handle—an

excellent leaving group for nucleophilic substitution reactions. This strategic combination makes **2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine** a highly sought-after intermediate in the synthesis of potent kinase inhibitors and other advanced pharmaceutical agents.[2][3]

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its effective use in synthesis and formulation. The key characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ ClN ₃	[4]
Molecular Weight	167.59 g/mol	
CAS Number	1060816-67-2	[5][6]
Appearance	White to off-white or light brown solid	[7][8]
Predicted Density	1.531 g/cm ³	[8]
Predicted pKa	11.18 ± 0.50	[8]
Solubility	Soluble in organic solvents like acetonitrile, THF, and dichloromethane.	[5][6]

Synthesis and Purification: A Protocol Driven by Mechanistic Insight

The primary route to **2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine** is through the direct methylation of its N-H precursor, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

The Underlying Chemistry

The choice of reagents is dictated by the need for selective N-alkylation. The proton on the pyrrole nitrogen (N7) is acidic and can be readily removed by a strong, non-nucleophilic base. Sodium hydride (NaH) is the ideal choice for this transformation. It irreversibly deprotonates the

pyrrole, forming a sodium salt and hydrogen gas, thereby activating the nitrogen for subsequent reaction. Iodomethane (CH_3I) serves as the electrophilic source of the methyl group. The iodide is an excellent leaving group, facilitating a clean $\text{S}_{\text{n}}2$ reaction with the pyrrolide anion.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation of established laboratory methods.[\[5\]](#)[\[6\]](#)

Reagents:

- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
- Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Iodomethane (CH_3I) (1.1 eq)
- Anhydrous Acetonitrile (or THF)

Procedure:

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
- Solvation: Add anhydrous acetonitrile to dissolve the starting material.
- Deprotonation: Cool the solution to 0-5°C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Causality Note: This addition must be done slowly to control the exothermic reaction and the evolution of hydrogen gas. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the anion.
- Methylation: Cool the reaction mixture back down to 0°C. Slowly add iodomethane (1.1 eq) dropwise. Causality Note: Maintaining a low temperature prevents potential side reactions and controls the exothermicity of the alkylation.
- Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

- Workup & Purification:
 - Upon completion, the reaction is carefully quenched by the slow addition of water.
 - The crude mixture is filtered through a pad of diatomaceous earth to remove inorganic salts.[5][6]
 - The filtrate is concentrated under reduced pressure.
 - The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ether) or by silica gel column chromatography, typically using a gradient eluent system such as dichloromethane/ethyl acetate.[5][6]

Synthesis Workflow Diagram

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

2. Iodomethane (CH₃I)
0°C -> RT

Deprotonation at N7

1. Sodium Hydride (NaH)
Acetonitrile, 0°C -> RT

Forms Pyrrolide Anion

SN2 Methylation

Aqueous Quench & Filtration

Column Chromatography
or Recrystallization

Output

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

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Caption: Workflow for the synthesis of **2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine**.

Reactivity and Applications in Drug Development

The true value of **2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine** lies in its predictable reactivity, which chemists exploit to build molecular complexity.

The C2-Chloro Group: A Gateway for Nucleophilic Substitution

The electron-withdrawing nature of the fused pyrimidine ring makes the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (S_NAr). The chlorine atom is an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles, most commonly amines. This reaction is the cornerstone of its utility in constructing libraries of potential drug candidates. For example, coupling with various substituted anilines or other amine-containing fragments is a key step in the synthesis of many targeted kinase inhibitors.[3]

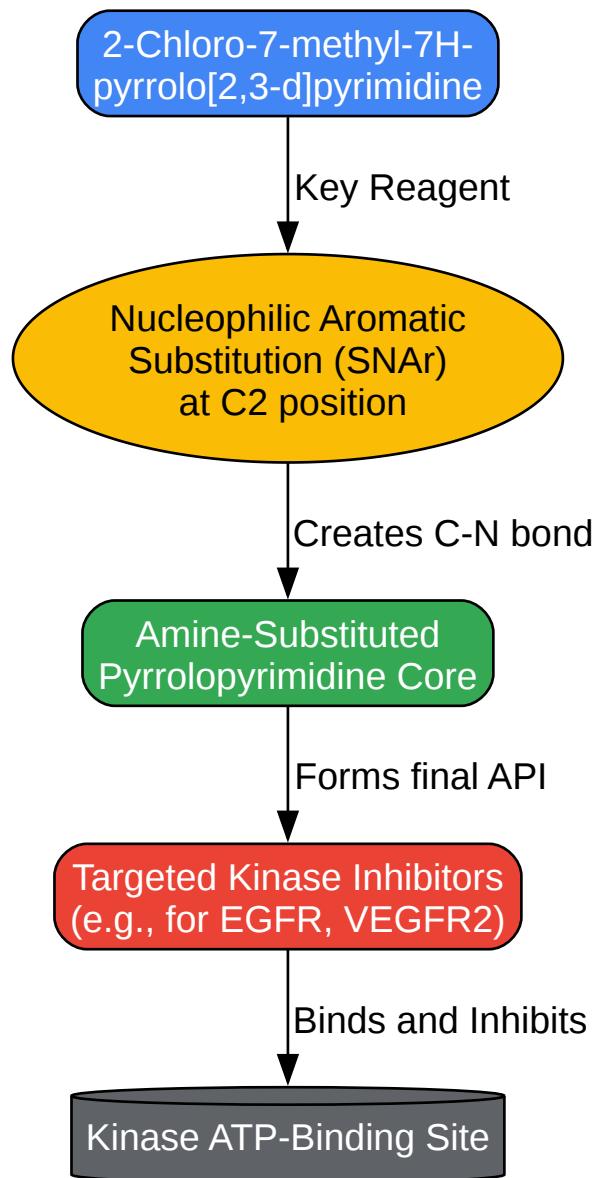
A Privileged Scaffold for Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The pyrrolo[2,3-d]pyrimidine core is exceptionally well-suited to mimic the adenine portion of ATP.[2][3]

The structure allows for:

- **Hinge-Binding:** The pyrimidine nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase active site, a common anchoring point for inhibitors.
- **Vectorial Diversity:** The C2 position, once functionalized, points out towards the solvent-exposed region of the ATP pocket, allowing for the introduction of various substituents to target unique sub-pockets, thereby achieving selectivity and potency.
- **Improved Properties:** The N7-methyl group can enhance metabolic stability and tune the physicochemical properties of the final compound.[3]

Logical Application in Drug Discovery



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Caption: Role of the core scaffold in synthesizing targeted kinase inhibitors.

Safety and Handling

As with any active chemical reagent, proper handling is paramount. **2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine** is associated with the following hazards:

- H302: Harmful if swallowed.[\[9\]](#)
- H315: Causes skin irritation.[\[9\]](#)

- H319: Causes serious eye irritation.[9]
- H335: May cause respiratory irritation.[9]

Precautionary Measures:

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][9]
- P261 & P271: Avoid breathing dust/fumes and use only outdoors or in a well-ventilated area. [9]
- Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

Conclusion

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical intermediate; it is a testament to rational drug design. Its structure is elegantly tailored for synthetic utility, featuring a stable, bio-relevant core, a blocked metabolic site, and a highly reactive handle for diversification. Its central role in the synthesis of kinase inhibitors underscores its importance in the ongoing quest for more selective and effective therapies for cancer and other diseases. For any researcher in the field, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in drug discovery programs.

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References

- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]

- 4. PubChemLite - 2-chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 5. 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1060816-67-2 [amp.chemicalbook.com]
- 6. 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1060816-67-2 [chemicalbook.com]
- 7. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 8. 2-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | 335654-06-3 [amp.chemicalbook.com]
- 9. 335654-06-3 Cas No. | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Apollo [store.apolloscientific.co.uk]
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